(S)-beta-(4-Bromophenyl)alaninol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

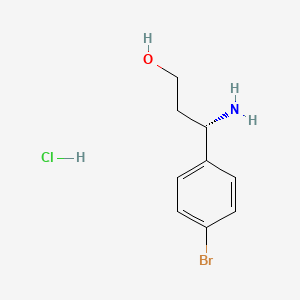

(S)-beta-(4-Bromophenyl)alaninol hydrochloride, also known as (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a bromophenyl group attached to an alaninol backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-beta-(4-Bromophenyl)alaninol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-beta-(4-Bromophenyl)alanine.

Reduction: The carboxylic acid group of (S)-beta-(4-Bromophenyl)alanine is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrochloride Formation: The resulting (S)-beta-(4-Bromophenyl)alaninol is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-beta-(4-Bromophenyl)alaninol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: Pd/C with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of (S)-beta-(4-Bromophenyl)alanone or (S)-beta-(4-Bromophenyl)aldehyde.

Reduction: Formation of (S)-beta-(4-Phenyl)alaninol.

Substitution: Formation of (S)-beta-(4-Azidophenyl)alaninol or (S)-beta-(4-Cyanophenyl)alaninol.

Scientific Research Applications

(S)-beta-(4-Bromophenyl)alaninol hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-beta-(4-Bromophenyl)alaninol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as a receptor agonist by mimicking the natural ligand and activating the receptor.

Comparison with Similar Compounds

Similar Compounds

- (S)-beta-(4-Phenyl)alaninol

- (S)-beta-(4-Chlorophenyl)alaninol

- (S)-beta-(4-Fluorophenyl)alaninol

Uniqueness

(S)-beta-(4-Bromophenyl)alaninol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the bromine atom can be selectively substituted with other functional groups, providing a versatile platform for chemical modifications.

Biological Activity

(S)-beta-(4-Bromophenyl)alaninol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an amino alcohol derivative characterized by the presence of a bromophenyl group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in the modulation of various biochemical pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, particularly its efficacy against beta-lactamase-producing bacteria. In preliminary evaluations, compounds similar to (S)-beta-(4-Bromophenyl)alaninol were tested for their ability to potentiate the activity of beta-lactam antibiotics. The results indicated that at a concentration of 16 µg/mL, limited potentiation was observed against laboratory strains. However, some derivatives showed a significant increase in antibiotic efficacy against specific strains producing OXA-23 carbapenemase .

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system, particularly its interaction with opioid receptors. Research indicates that related compounds exhibit favorable properties regarding blood-brain barrier penetration and have shown promise in reducing alcohol self-administration in animal models. For instance, a study demonstrated that certain derivatives could significantly decrease alcohol consumption in alcohol-preferring rats .

Case Studies

-

Study on Antimicrobial Potency :

- Objective : Evaluate the synergistic effect of (S)-beta-(4-Bromophenyl)alaninol with beta-lactam antibiotics.

- Method : In vitro testing against various bacterial strains.

- Results : Observed a four-fold increase in ampicillin activity against OXA-23 producing strains at 32 µg/mL concentration.

- Neuropharmacological Assessment :

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Concentration (µg/mL) | Activity Against OXA-23 | Potentiation Factor |

|---|---|---|---|

| (S)-beta-(4-Bromophenyl)alaninol | 16 | Limited | N/A |

| Derivative A | 32 | Significant | 4-fold |

| Derivative B | 32 | Modest | 2-fold |

Table 2: Neuropharmacological Effects

| Compound | Dose (µg/kg) | Alcohol Consumption Reduction (%) |

|---|---|---|

| (S)-beta-(4-Bromophenyl)alaninol | 20 | 50% |

| Naltrexone | 500 | 30% |

Properties

IUPAC Name |

(3S)-3-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWNOQXZLDMMKU-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.